4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-14-11-16(20)7-8-18(14)27(24,25)21-12-19(23)22-9-10-26-17(13-22)15-5-3-2-4-6-15/h2-8,11,17,21H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNYLTIDKXDFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzenesulfonyl chloride and 2-phenylmorpholine.
Formation of Intermediate: The sulfonyl chloride reacts with 2-phenylmorpholine in the presence of a base such as triethylamine to form an intermediate sulfonamide.
Oxidation: The intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxo group, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, along with waste management, are crucial aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a nucleophilic catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies. The sulfonamide group is known for its ability to mimic natural substrates of certain enzymes, making it a valuable tool in biochemical research.
Medicine
In medicine, sulfonamides are well-known for their antibacterial properties. This compound could be investigated for its efficacy against various bacterial strains, particularly those resistant to traditional antibiotics. Additionally, its potential as an anti-inflammatory or anticancer agent could be explored.
Industry
Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other functional materials. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide likely involves the inhibition of enzyme activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By competing with PABA, the compound can inhibit the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparisons
Key Observations:
- Morpholine vs. Piperazine Rings: The target compound’s 2-phenylmorpholine group differs from piperazine in , which has a six-membered ring with two nitrogen atoms.
- Fluorine Substitution : The para-fluoro group in the target compound and B7 likely improves metabolic stability and binding affinity, a trend observed in fluorinated sulfonamides .
- 2-Oxoethyl Linker : This moiety is shared with compounds in and , suggesting its role in conformational flexibility and interaction with enzymatic active sites.
Physicochemical Properties
Biological Activity
4-Fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound's unique structure, featuring a fluoro group, a methyl group, and a morpholino moiety, positions it as a promising candidate for various therapeutic uses.
Chemical Structure and Properties
The IUPAC name of the compound is 4-fluoro-2-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide. Its molecular formula is , and it has a molecular weight of 396.45 g/mol. The presence of the fluoro group enhances its reactivity and biological activity.
The mechanism of action for this compound primarily involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By competing with PABA, the compound inhibits folic acid synthesis, which is crucial for bacterial growth and replication.
Antibacterial Properties
Sulfonamides have been historically recognized for their antibacterial properties. The specific compound under investigation may exhibit efficacy against various bacterial strains, particularly those resistant to traditional antibiotics. Preliminary studies suggest that this compound could be effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent research indicates that compounds with similar structures to this compound have shown promising anticancer activity. For example, studies on related sulfonamides have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. The potential for this compound to induce apoptosis in cancer cells warrants further investigation.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | TBD | |
| Anticancer | MCF-7 (breast cancer) | TBD | |
| Anticancer | U-937 (monocytic leukemia) | TBD | |
| Enzyme Inhibition | Dihydropteroate synthase | TBD |
Note: TBD indicates that specific values are yet to be determined through ongoing research.
Research Insights
- Antibacterial Efficacy : A study focused on sulfonamide derivatives indicated that modifications to the structure can significantly enhance antibacterial activity against resistant strains. The fluoro and morpholino groups are suggested to play critical roles in this enhancement.
- Cytotoxicity Studies : In vitro assays have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may possess similar properties.
- Mechanistic Studies : Flow cytometry assays have indicated that compounds with structural similarities can induce apoptosis in cancer cells through caspase activation pathways.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 4-fluoro-2-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide?
The synthesis typically involves:
- Sulfonamide core formation : Reacting 4-fluoro-2-methylbenzenesulfonyl chloride with a primary amine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
- Morpholine ring incorporation : Coupling the intermediate with 2-phenylmorpholine via nucleophilic substitution or reductive amination, requiring precise pH control (~7–8) and temperatures of 60–80°C .
- Ketone introduction : Oxidizing a secondary alcohol intermediate (e.g., using pyridinium chlorochromate) to form the 2-oxoethyl group .
Q. Key Optimization Parameters :
| Step | Solvent | Temperature | Reagents | Yield Range |
|---|---|---|---|---|
| Sulfonamide formation | Dichloromethane | 0–25°C | Triethylamine | 70–85% |
| Morpholine coupling | DMF | 60–80°C | K₂CO₃ | 50–65% |
| Oxidation | Acetone | 25–40°C | PCC | 60–75% |
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- HPLC : Assess purity (>95% required for biological assays) using a C18 column with UV detection at 254 nm .
- NMR : Confirm substituent positions (e.g., ¹⁹F NMR for fluorine environment, ¹H/¹³C NMR for morpholine and sulfonamide groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 447.15) .
Advanced Research Questions
Q. How can conflicting solubility data in different solvents be resolved during formulation studies?
Conflicts often arise from polymorphic forms or solvent polarity mismatches. Strategies include:
- Solvent screening : Test solubility in DMSO (high polarity) vs. ethyl acetate (moderate polarity) to identify optimal formulation conditions .
- Polymorph characterization : Use X-ray crystallography or DSC to detect crystalline vs. amorphous states .
- Co-solvent systems : Blend PEG-400 with water (e.g., 30:70 ratio) to enhance aqueous solubility without precipitation .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound’s derivatives?
- Functional group variation : Synthesize analogs by replacing the 4-fluoro or 2-methyl groups with halogens (e.g., Cl, Br) or methyl analogs. Assess bioactivity via IC₅₀ assays .
- Computational docking : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., cyclooxygenase-2) based on morpholine and sulfonamide interactions .
- Pharmacophore mapping : Identify critical motifs (e.g., sulfonamide’s H-bond donors) using Schrödinger’s Phase .
Q. How can low yields in the final coupling step be troubleshooted?
Common issues and solutions:
- Steric hindrance : Replace bulky solvents (e.g., DMF) with THF to improve reagent mobility .
- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Buchwald-Hartwig amination .
- Stoichiometry adjustment : Increase amine:electrophile ratio to 1.5:1 to drive reaction completion .
Q. What experimental designs are suitable for optimizing reaction conditions at scale?
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst loading) and identify interactions .
- Flow chemistry : Use continuous-flow reactors for exothermic steps (e.g., oxidation) to improve heat dissipation and scalability .
- In-line analytics : Implement FTIR or UV probes for real-time monitoring of intermediate formation .
Q. How can molecular interactions with biological targets be validated experimentally?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for target proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .
Q. How should researchers address discrepancies in biological activity across assay platforms?
- Assay standardization : Validate using positive controls (e.g., known enzyme inhibitors) across platforms .
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorometric) with cell-based viability (MTT) to rule out false positives .
- Metabolic stability testing : Use liver microsomes to assess if compound degradation explains activity loss in cell-based models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
